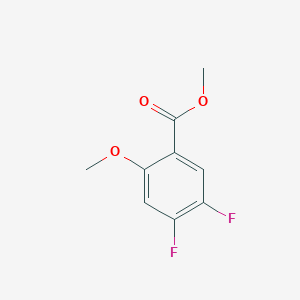

Methyl 4,5-difluoro-2-methoxybenzoate

Description

Contextualization within Fluorinated Aromatic Esters

Fluorinated aromatic esters belong to a broader class of organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond. The introduction of fluorine into aromatic systems can significantly alter the physical, chemical, and biological properties of the parent molecule. jst.go.jp Fluorine's high electronegativity, small atomic size, and the strength of the C-F bond contribute to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. tandfonline.com These characteristics have made fluorinated compounds integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Methyl 4,5-difluoro-2-methoxybenzoate serves as a prime example of a fluorinated building block, offering a scaffold that can be further modified to introduce desired functionalities.

Structural Significance and Positional Isomerism of Difluorinated Methoxybenzoates

The arrangement of substituents on the aromatic ring of this compound is crucial to its reactivity and the properties of its derivatives. The two fluorine atoms at the 4- and 5-positions are electron-withdrawing, which influences the electron density of the aromatic ring and its susceptibility to further chemical transformations. The methoxy (B1213986) group at the 2-position, being an electron-donating group, also plays a significant role in directing subsequent reactions.

The specific placement of these groups distinguishes this compound from its positional isomers. Positional isomers are compounds that have the same molecular formula but differ in the position of the functional groups on the aromatic ring. In the case of difluorinated methoxybenzoates, variations in the positions of the two fluorine atoms and the methoxy group can lead to significant differences in their chemical and physical properties. For instance, the acidity of the corresponding benzoic acids and the reactivity of the esters towards nucleophilic or electrophilic attack can be altered by the interplay of electronic effects from the different substituent arrangements.

Below is an interactive data table showcasing some of the positional isomers of this compound:

| Compound Name | CAS Number | Molecular Formula |

| This compound | Not available | C9H8F2O3 |

| Methyl 2,3-difluoro-6-methoxybenzoate | 773876-05-4 | C9H8F2O3 |

| Methyl 2,4-difluoro-3-methoxybenzoate | 194804-79-0 | C9H8F2O3 |

| Methyl 2,4-difluoro-5-methoxybenzoate | 1804416-21-4 | C9H8F2O3 |

| Methyl 2,5-difluoro-4-methoxybenzoate | 1261830-21-0 | C9H8F2O3 |

| Methyl 2,6-difluoro-4-methoxybenzoate | 84937-82-6 | C9H8F2O3 |

| Methyl 3,4-difluoro-2-methoxybenzoate | 948833-75-8 | C9H8F2O3 |

| Methyl 3,4-difluoro-5-methoxybenzoate | 1806332-46-6 | C9H8F2O3 |

Overview of Research Trajectories for this compound and Related Analogs

Research involving this compound and its analogs primarily focuses on their utility as intermediates in the synthesis of novel compounds with potential biological activity or unique material properties. While specific research exclusively on this compound is not extensively documented in publicly available literature, the trajectory for similar fluorinated aromatic esters points towards several key areas of investigation:

Pharmaceutical Synthesis: Fluorinated aromatic compounds are crucial in drug discovery. nih.gov For example, the related compound Methyl 3-hydroxy-4-methoxybenzoate has been used as a starting material in a novel synthesis of gefitinib, an anticancer drug. mdpi.com It is plausible that this compound could be explored in the synthesis of new pharmaceutical candidates where the fluorine atoms are strategically placed to enhance efficacy and pharmacokinetic properties.

Agrochemical Development: The introduction of fluorine is a common strategy in the design of modern herbicides, insecticides, and fungicides to improve their performance. researchgate.net Difluorinated benzoic acid derivatives are used as precursors for various agrochemicals.

Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability and chemical resistance. jst.go.jp Aromatic esters can be used as monomers or modifiers in the synthesis of specialty polymers.

Historical Context of Fluorine Chemistry in Aromatic Systems

The field of organofluorine chemistry has a rich history dating back to the 19th century. nih.gov However, the systematic investigation and application of fluorinated aromatic compounds gained significant momentum in the 20th century. nih.gov Early methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction discovered in 1927, were pivotal in making fluoroaromatic compounds more accessible for research. nih.gov

Initially, the extreme reactivity of elemental fluorine posed significant challenges to chemists. nih.gov The development of milder and more selective fluorinating agents was a crucial turning point, enabling the controlled synthesis of a wide array of fluorinated aromatic compounds. nih.gov Over the past few decades, the unique properties imparted by fluorine have been increasingly recognized and exploited, leading to a surge in the number of fluorinated compounds in various commercial applications, particularly in the pharmaceutical and agrochemical industries. researchgate.netnih.gov Today, approximately 20% of all pharmaceuticals contain fluorine, a testament to the profound impact of fluorine chemistry on modern science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-difluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFCVLPSLCHLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4,5 Difluoro 2 Methoxybenzoate and Its Structural Analogs

Esterification Reactions in Benzoate (B1203000) Synthesis

The final step in the synthesis of Methyl 4,5-difluoro-2-methoxybenzoate is typically the esterification of its corresponding carboxylic acid precursor, 4,5-difluoro-2-methoxybenzoic acid. This transformation can be achieved through several methods, with direct and acid-catalyzed esterification being the most common.

Direct Esterification with Methanol (B129727)

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comresearchgate.net In the context of this compound synthesis, this would involve reacting 4,5-difluoro-2-methoxybenzoic acid with methanol. This is an equilibrium reaction, and to drive it towards the formation of the ester, a large excess of methanol is often used, which can also serve as the solvent. masterorganicchemistry.com The reaction is reversible, and the removal of water as it is formed can also shift the equilibrium to favor the product.

Recent studies have explored the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids with methanol. rsc.org These catalysts offer advantages such as easier separation from the reaction mixture and potential for recycling.

Acid-Catalyzed Esterification Approaches

The rate of Fischer esterification is significantly increased by the presence of a strong acid catalyst. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

The choice of catalyst can influence the reaction conditions and yield. For instance, solid acid catalysts like phosphoric acid-modified Montmorillonite (B579905) K10 have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org Another study demonstrated the use of a zirconium-titanium solid acid catalyst for the synthesis of a series of methyl benzoates. mdpi.com This catalyst was effective for benzoic acids with both electron-donating and electron-withdrawing groups. mdpi.com The steric hindrance of substituents on the benzoic acid ring can also affect the rate of esterification. mdpi.comrsc.org

Table 1: Comparison of Acid Catalysts for Esterification of Benzoic Acids

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Low cost, readily available | Difficult to remove, can cause side reactions |

| p-Toluenesulfonic Acid (TsOH) | Reflux in excess methanol or with a Dean-Stark trap | Solid, easier to handle than H₂SO₄ | Can be corrosive |

| Zr/Ti Solid Acid | Reflux in methanol | Heterogeneous (easy to separate), reusable | Higher initial cost |

| Modified Montmorillonite K10 | Solvent-free, reflux | Environmentally friendly, reusable | May require higher temperatures |

Aromatic Fluorination Techniques for Benzoic Acid Derivatives

The introduction of fluorine atoms onto the aromatic ring of benzoic acid derivatives is a key step in synthesizing compounds like this compound. This can be achieved through various fluorination techniques.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for introducing fluorine atoms into electron-rich aromatic rings. wikipedia.org The methoxy (B1213986) group in a 2-methoxybenzoic acid derivative is an activating, ortho-, para-directing group, making the aromatic ring more susceptible to electrophilic attack. The carboxylic acid/ester group is a deactivating, meta-directing group. Therefore, the positions of fluorination will be influenced by the combined directing effects of these substituents.

The reaction involves the use of an electrophilic fluorinating agent that delivers a "F⁺" equivalent to the aromatic ring. wikipedia.org The choice of fluorinating agent and reaction conditions is crucial to control the regioselectivity and extent of fluorination.

Nucleophilic Aromatic Substitution for Fluorine Introduction (Potential)

Nucleophilic aromatic substitution (SₙAr) is another potential route for introducing fluorine atoms onto an aromatic ring. masterorganicchemistry.com This reaction typically requires an electron-poor aromatic ring and a good leaving group (e.g., Cl, Br, NO₂). masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comstackexchange.com

Utilization of Specific Fluorinating Agents

A variety of electrophilic fluorinating agents are available for organic synthesis. wikipedia.org These reagents are often N-F compounds, which are generally more stable and easier to handle than elemental fluorine. wikipedia.org

Selectfluor® (F-TEDA-BF₄) : This is a commercially available, user-friendly electrophilic fluorinating agent. enamine.netresearchgate.net It is a salt of a cationic nitrogen-containing structure and is effective for the fluorination of activated aromatic systems. enamine.netresearchgate.net It is soluble in polar solvents and is known to fluorinate a range of substrates, including those containing methoxy groups. enamine.netresearchgate.net

N-Fluorobenzenesulfonimide (NFSI) : NFSI is another widely used electrophilic fluorinating agent. numberanalytics.comresearchgate.net It is a solid that is relatively stable and can be used under mild reaction conditions. numberanalytics.com NFSI can be used to fluorinate a variety of aromatic and heteroaromatic compounds. numberanalytics.com

Table 2: Common Electrophilic Fluorinating Agents

| Agent | Chemical Name | Key Features |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly stable solid, easy to handle, effective for activated aromatics. enamine.netresearchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Stable solid, versatile for fluorinating various substrates under mild conditions. numberanalytics.comresearchgate.net |

Precursor-Based Synthetic Routes to Substituted Benzoate Esters

The construction of complex aromatic molecules often relies on a precursor-based approach, where a readily available starting material is sequentially functionalized. This strategy allows for the precise installation of substituents in the desired positions.

One of the most direct methods for the synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 4,5-difluoro-2-methoxybenzoic acid. The synthesis of this acid itself is a key challenge and can be approached from more fundamental building blocks.

The esterification reaction is typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This is a classic Fischer esterification, a reversible reaction driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. epa.govusm.myresearchgate.net

Alternatively, for small-scale preparations or for substrates sensitive to strong acids, other esterification methods can be employed. These include reaction with diazomethane, or with methyl iodide in the presence of a base like potassium carbonate. The use of solid acid catalysts, such as modified montmorillonite K10, has also been reported for the solvent-free esterification of substituted benzoic acids, offering a more environmentally benign approach. epa.govijstr.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Notes |

| 4,5-Difluoro-2-methoxybenzoic acid | Methanol | Sulfuric Acid | This compound | Fischer Esterification |

| 4,5-Difluoro-2-methoxybenzoic acid | Methyl Iodide | Potassium Carbonate | This compound | Williamson Ether Synthesis-like |

| 4,5-Difluoro-2-methoxybenzoic acid | Diazomethane | - | This compound | High yield, but hazardous reagent |

| Substituted Benzoic Acids | Various Alcohols | Montmorillonite K10 | Corresponding Esters | Green Chemistry Approach epa.govijstr.org |

Introducing fluorine atoms onto an aromatic ring can be achieved through various halogenation techniques. Direct electrophilic fluorination of a pre-existing methyl 2-methoxybenzoate (B1232891) is challenging due to the deactivating nature of the ester group and the directing effects of the methoxy group. Electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) are powerful reagents for this purpose. wikipedia.orgyoutube.com However, controlling the regioselectivity to obtain the desired 4,5-difluoro substitution pattern is a significant hurdle, often leading to mixtures of isomers.

A more controlled approach involves starting with a molecule that already contains the desired fluorine atoms or can be selectively halogenated. For instance, a multi-step sequence starting from a difluorinated aniline (B41778) or phenol (B47542) derivative, followed by the introduction of the methoxy and carboxylate groups, is a more common strategy.

| Starting Material | Reagent | Product | Reaction Type |

| Methyl 2-methoxybenzoate | Selectfluor® | Mixture of fluorinated isomers | Electrophilic Aromatic Substitution |

| 3,4-Difluoroaniline | NaNO2, HBF4 | 3,4-Difluorobenzenediazonium tetrafluoroborate | Diazotization |

| 3,4-Difluorobenzenediazonium tetrafluoroborate | Heat | 1,2-Difluorobenzene | Schiemann reaction |

The introduction of the methoxy group is a crucial step in the synthesis of this compound. This is typically achieved through the O-alkylation of a corresponding phenol precursor. A common and efficient method for this transformation is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkylating agent.

For the synthesis of the target molecule, a precursor such as methyl 4,5-difluoro-2-hydroxybenzoate would be treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The base, commonly potassium carbonate or sodium hydroxide (B78521), deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then attacks the methylating agent in an SN2 reaction. stackexchange.comuni.edu The choice of solvent is also important, with polar aprotic solvents like acetone (B3395972) or DMF often being used.

| Phenolic Precursor | Alkylating Agent | Base | Product |

| Methyl 4,5-difluoro-2-hydroxybenzoate | Dimethyl Sulfate | Potassium Carbonate | This compound |

| Methyl 4,5-difluoro-2-hydroxybenzoate | Methyl Iodide | Sodium Hydride | This compound |

| Phenol | Dimethyl Sulfate | Sodium Hydroxide | Anisole stackexchange.com |

While not directly leading to the synthesis of this compound itself, condensation reactions are powerful tools for the derivatization of methoxybenzoate building blocks into more complex structures. The Claisen condensation, for instance, involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. stackexchange.comgoogle.com A methyl 2-methoxybenzoate derivative with an available α-proton on the ester's alkyl group could participate in such a reaction.

A related intramolecular version of this reaction is the Dieckmann condensation, which is used to form cyclic β-keto esters from diesters. researchgate.netresearchgate.net For example, a suitably substituted difluoro-methoxy-aromatic compound bearing two ester groups at appropriate positions could be cyclized via a Dieckmann condensation to generate a fused ring system, a common motif in many biologically active molecules.

These condensation reactions significantly expand the synthetic utility of methoxybenzoate building blocks, allowing for the construction of a wide array of complex molecular architectures.

The synthesis of highly substituted aromatic compounds like this compound often necessitates a multi-step approach. A plausible synthetic route could commence from a readily available starting material such as 1,2,4-trifluorobenzene (B1293510).

A potential multi-step synthesis is outlined below:

Nitration: Electrophilic nitration of 1,2,4-trifluorobenzene would likely introduce a nitro group at the 5-position, directed by the fluorine atoms, to yield 1,2,4-trifluoro-5-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr): The highly activated nitro-substituted ring can undergo nucleophilic aromatic substitution with sodium methoxide (B1231860). The methoxy group would preferentially displace the fluorine atom at the 2-position to give 2,4-difluoro-1-methoxy-5-nitrobenzene.

Reduction: The nitro group can be reduced to an amino group using standard conditions, such as catalytic hydrogenation (H2/Pd-C) or reduction with metals like iron or tin in acidic media, to afford 4,5-difluoro-2-methoxyaniline.

Sandmeyer Reaction: The resulting aniline can be converted to a variety of functional groups via a diazonium salt intermediate. For the introduction of a carboxyl group, a Sandmeyer-type reaction sequence can be employed, for instance, by converting the amine to a nitrile, followed by hydrolysis.

Hydrolysis and Esterification: Hydrolysis of the nitrile would yield 4,5-difluoro-2-methoxybenzoic acid, which can then be esterified as described in section 2.3.1 to give the final product, this compound.

This strategic, multi-step approach allows for the controlled introduction of each functional group to achieve the desired substitution pattern. truman.eduresearchgate.net

Catalytic Approaches in Difluorinated Methoxybenzoate Synthesis (e.g., Palladium-catalyzed cross-coupling for functionalization)

Modern synthetic organic chemistry heavily relies on catalytic methods, particularly those involving transition metals like palladium, to achieve transformations that are difficult or impossible with classical methods. Palladium-catalyzed cross-coupling reactions are especially powerful for the formation of carbon-carbon and carbon-heteroatom bonds. usm.myresearchgate.netnih.gov

In the context of synthesizing difluorinated methoxybenzoates, palladium catalysis could be employed at various stages. For instance, if a bromo-difluoro-methoxybenzoate intermediate were available, a palladium-catalyzed cross-coupling reaction such as a Suzuki, Stille, or Heck reaction could be used to introduce a wide range of substituents onto the aromatic ring.

Furthermore, recent advances in C-H activation and functionalization offer exciting possibilities. A palladium-catalyzed C-H carboxylation could potentially be used to directly introduce the carboxylic acid moiety onto a difluorinated methoxybenzene precursor, thus shortening the synthetic sequence. Similarly, palladium-catalyzed C-F bond activation and functionalization are emerging as powerful tools for the selective modification of polyfluorinated aromatic compounds. epa.govusm.mynih.gov These cutting-edge catalytic methods provide more efficient and versatile routes to complex fluorinated molecules like this compound and its analogs.

| Reaction Type | Catalyst | Reactant 1 (Aryl Halide/Triflate) | Reactant 2 (Coupling Partner) | Product |

| Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh3)4) | Aryl-Br/I/OTf | Organoboron reagent (R-B(OH)2) | Aryl-R |

| Stille Coupling | Pd(0) catalyst | Aryl-Br/I/OTf | Organotin reagent (R-SnBu3) | Aryl-R |

| Heck Coupling | Pd(0) or Pd(II) catalyst | Aryl-Br/I/OTf | Alkene | Aryl-alkene |

| C-H Carboxylation | Pd(II) catalyst | Aryl-H | CO | Aryl-COOH |

Chemical Reactivity and Transformation Pathways of Methyl 4,5 Difluoro 2 Methoxybenzoate

Ester Hydrolysis Mechanisms

The ester functional group in Methyl 4,5-difluoro-2-methoxybenzoate can be cleaved through hydrolysis under either acidic or basic conditions, leading to the formation of 4,5-difluoro-2-methoxybenzoic acid and methanol (B129727).

Acid-Catalyzed Hydrolysis of the Methyl Ester

Under acidic conditions, the hydrolysis of the methyl ester proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation of the carbonyl oxygen, regenerates the acid catalyst and yields the carboxylic acid product. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring can influence the rate of this reaction, though the primary steps involve the ester group itself.

Mechanism of Acid-Catalyzed Ester Hydrolysis:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original methoxy (B1213986) group.

Elimination: The protonated methanol molecule is eliminated, reforming the carbonyl double bond.

Deprotonation: The protonated carbonyl oxygen is deprotonated by a water molecule to yield the final carboxylic acid and regenerate the acid catalyst.

Base-Promoted Saponification of the Methyl Ester

Base-promoted hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is typically a faster and more efficient method of ester cleavage than acid-catalyzed hydrolysis. The reaction forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion as a leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. A final acidification step is required to obtain the neutral 4,5-difluoro-2-methoxybenzoic acid. Kinetic studies on similar esters show that the reaction proceeds through the formation of tetrahedral intermediates. researchgate.net

Mechanism of Base-Promoted Saponification:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon.

Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, and the methoxide ion (CH₃O⁻) is eliminated.

Deprotonation: The methoxide ion deprotonates the carboxylic acid to form the carboxylate salt and methanol.

Protonation: Addition of an external acid source (e.g., HCl) in a separate workup step protonates the carboxylate to give the final carboxylic acid product.

Nucleophilic Substitution Reactions on Fluoro-Substituents

Reactivity of Aromatic Fluorine Atoms

The fluorine atoms on the aromatic ring of this compound can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). nih.gov

In this compound:

The methyl ester group (-COOCH₃) is a moderate electron-withdrawing group. It activates the fluorine atom at the C-5 position (para) for nucleophilic attack.

The methoxy group (-OCH₃) is an electron-donating group, which deactivates the ring towards nucleophilic attack.

The fluorine atoms themselves are strongly electron-withdrawing by induction, which enhances the electrophilicity of the carbon atoms to which they are attached, but they are also weak π-electron donors by resonance. researchgate.net

The SNAr mechanism involves two main steps: the nucleophilic attack on the carbon bearing the fluorine atom, forming a resonance-stabilized carbanion known as a Meisenheimer intermediate, followed by the departure of the fluoride (B91410) ion to restore aromaticity. nih.gov The stability of the Meisenheimer intermediate is key to the reaction's feasibility. The fluorine at the C-5 position is more activated towards substitution than the fluorine at C-4 due to the para-orienting electron-withdrawing effect of the ester group.

Synthesis of More Complex Derivatives via Fluorine Displacement

The displacement of one or both fluorine atoms allows for the synthesis of a wide range of more complex derivatives. By selecting appropriate nucleophiles, various functional groups can be introduced onto the aromatic ring. This strategy is commonly employed in the synthesis of pharmaceuticals and functional materials. For instance, reactions involving activated difluoro compounds like 4,5-difluoro-1,2-dinitrobenzene with amines, alcohols, and thiols lead to the formation of N-heteroacenes, phenoxazines, and phenothiazines, respectively. nih.gov Similarly, the fluorine atoms in quinoxaline (B1680401) or benzofuroxan (B160326) rings have been shown to be readily replaced by methoxy groups from a methanol solvent. nih.gov

This suggests that this compound could react with various nucleophiles to yield substituted products.

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Class |

|---|---|---|---|

| Amine | Ammonia (NH₃), Morpholine (B109124) | -NH₂, -N(CH₂CH₂)₂O | Substituted Anilines |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -OCH₃ | Dimethoxy Derivatives |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | Thioethers |

| Hydroxide | Potassium Hydroxide (KOH) | -OH | Hydroxybenzoates |

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-electron system of the benzene ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.org The position of substitution is determined by the directing effects of the substituents already present on the ring.

In this compound, there are four substituents with competing directing effects:

-OCH₃ (Methoxy): A strongly activating, ortho-, para-director.

-F (Fluoro): A deactivating, ortho-, para-director. researchgate.net

-COOCH₃ (Methyl Ester): A deactivating, meta-director.

The available positions for substitution are C-3 and C-6.

Position C-3: This position is ortho to the -OCH₃ group and meta to the -F at C-4 and the -COOCH₃ group.

Position C-6: This position is ortho to the -OCH₃ group, ortho to the -F at C-5, and meta to the -COOCH₃ group.

The powerful activating and ortho-directing effect of the methoxy group is the dominant factor. Therefore, electrophilic attack will be directed primarily to the positions ortho to it, namely C-3 and C-6. Between these two, steric hindrance and the electronic effects of the other substituents will determine the final regioselectivity. The C-3 position is generally favored due to less steric hindrance compared to the C-6 position, which is flanked by the C-5 fluorine.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -COOCH₃ | C-1 | Deactivating | Meta |

| -OCH₃ | C-2 | Activating | Ortho, Para |

| -F | C-4 | Deactivating | Ortho, Para |

| -F | C-5 | Deactivating | Ortho, Para |

Influence of Substituents on Ring Activation/Deactivation

The susceptibility of an aromatic ring to electrophilic attack is significantly modulated by the electronic properties of its substituents. These effects are broadly categorized as activating or deactivating.

Fluorine Atoms (-F): The fluorine atoms at the C4 and C5 positions are halogens, which exhibit a dual electronic nature. They are strongly electronegative, exerting a powerful deactivating inductive effect (-I) that withdraws electron density from the ring, making it less susceptible to electrophilic attack. Conversely, like the methoxy group, they possess lone pairs of electrons that can be donated to the ring via a resonance effect (+R). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in a net deactivation of the aromatic ring.

Methyl Ester Group (-COOCH₃): The methyl ester group at the C1 position is a deactivating group. Both the carbonyl (C=O) and the ether oxygen of the ester can withdraw electron density from the aromatic ring through inductive and resonance effects (-I and -R). This significant decrease in electron density makes the ring much less reactive towards electrophiles.

| Substituent | Position | Electronic Effect | Influence on Ring |

| Methoxy (-OCH₃) | C2 | +R > -I | Activating |

| Fluoro (-F) | C4 | -I > +R | Deactivating |

| Fluoro (-F) | C5 | -I > +R | Deactivating |

| Methyl Ester (-COOCH₃) | C1 | -I, -R | Deactivating |

Regioselectivity in Electrophilic Attack

The directing effect of the substituents on an aromatic ring determines the position of an incoming electrophile.

Methoxy Group (-OCH₃): As a +R group, the methoxy substituent directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the positions ortho to the methoxy group are C1 and C3, and the para position is C5.

Fluorine Atoms (-F): Despite being deactivating, halogens are also ortho-, para-directors due to their +R effect. The C4-fluoro atom directs to the C3 and C5 positions. The C5-fluoro atom directs to the C4 and C6 positions.

Methyl Ester Group (-COOCH₃): As a deactivating group with -R and -I effects, the methyl ester directs incoming electrophiles to the meta position. The positions meta to the methyl ester at C1 are C3 and C5.

Predicted Regioselectivity: The final regiochemical outcome of an electrophilic substitution on this compound is a complex interplay of these directing effects. The C3 and C6 positions are the only available sites for substitution. The methoxy group strongly activates the ortho C3 position. The methyl ester group directs to the meta C3 position. The C4-fluoro atom also directs to the C3 position. Conversely, the C6 position is only weakly activated by the C5-fluoro atom. Therefore, electrophilic attack is most likely to occur at the C3 position , which is electronically favored by the powerful directing effect of the methoxy group and the methyl ester group. The steric hindrance from the adjacent methyl ester group at C1 might play a role, but the electronic activation at C3 is expected to be the dominant factor.

Functional Group Interconversions on the Aromatic Ring and Ester Moiety

The functional groups present in this compound offer several avenues for chemical modification.

Modifications of the Methoxy Group (Potential)

The methoxy group can potentially be cleaved to yield the corresponding phenol (B47542) (Methyl 4,5-difluoro-2-hydroxybenzoate). This demethylation can be achieved using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃). This reaction would provide a handle for further functionalization, such as the introduction of different alkyl or aryl groups via Williamson ether synthesis.

Halogen-Metal Exchange Reactions (Potential)

The fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution. However, under specific conditions, halogen-metal exchange could be a potential pathway for functionalization. This typically involves the use of strong organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. While fluorine-lithium exchange is less common than bromine- or iodine-lithium exchange, it can be facilitated by adjacent directing groups. The methoxy group, being a directing metalation group, could potentially facilitate the lithiation at the C3 position. However, the acidity of the proton at C3 makes a direct deprotonation (directed ortho-metalation) a more likely outcome. This would generate a powerful nucleophile at the C3 position, which can then react with a variety of electrophiles to introduce new substituents.

Derivatization and Scaffold Modification Strategies

This compound can serve as a versatile scaffold for the synthesis of more complex molecules, particularly in the context of drug discovery and materials science.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid (4,5-difluoro-2-methoxybenzoic acid), which can then be converted into a wide range of derivatives, including amides, acid chlorides, and other esters. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships.

Modifications at the Carboxylic Acid Moiety (after hydrolysis)

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4,5-difluoro-2-methoxybenzoic acid. This transformation unlocks a suite of reactions to modify the carboxyl group, primarily through amide bond formation and reduction.

Amide Bond Formation:

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. For 4,5-difluoro-2-methoxybenzoic acid, this can be achieved using various coupling reagents. One common method involves the use of titanium tetrachloride (TiCl4) in pyridine (B92270) at elevated temperatures. This procedure facilitates the formation of a wide range of amides in moderate to excellent yields. nih.gov The reaction is generally tolerant of various functional groups, though sterically hindered carboxylic acids and amines may result in lower yields. nih.gov Importantly, this method has been shown to proceed with nearly complete preservation of the stereochemical integrity of chiral substrates. nih.gov

Another established method for amide synthesis is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This approach is widely used in the synthesis of fatty acid amides and can be applied to 4,5-difluoro-2-methoxybenzoic acid. ntu.edu.sg

Reduction to Alcohols:

The carboxylic acid can be reduced to the corresponding primary alcohol, (4,5-difluoro-2-methoxyphenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. masterorganicchemistry.comadichemistry.comyoutube.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH4 is a potent hydride donor capable of reducing a wide range of carbonyl-containing functional groups, including carboxylic acids and esters. masterorganicchemistry.comadichemistry.com It is important to note that LiAlH4 reacts violently with water, so the reaction must be performed under anhydrous conditions, followed by a careful aqueous workup. adichemistry.com

Transformations Involving the Methoxy Group

The methoxy group on the aromatic ring can be a key site for modification, most notably through demethylation to reveal a hydroxyl group.

Demethylation:

A widely used and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). orgsyn.orgcommonorganicchemistry.comresearchgate.netcommonorganicchemistry.comchempedia.info This reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) at low temperatures, often starting at -78 °C and allowing the reaction to warm to room temperature. commonorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. commonorganicchemistry.com A subsequent hydrolysis step liberates the free phenol. orgsyn.org One of the advantages of using BBr3 is its ability to effect demethylation in the presence of various other functional groups. orgsyn.org

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr3) | Dichloromethane, -78 °C to room temperature | Methyl 4,5-difluoro-2-hydroxybenzoate |

Further Functionalization of the Fluorinated Aromatic Core

The difluorinated aromatic ring of this compound can undergo further substitution reactions, allowing for the introduction of additional functional groups. The nature of these transformations is dictated by the electronic properties of the existing substituents. The methoxy group is an activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors. The methyl ester (or the carboxylate after hydrolysis) is a deactivating, meta-director.

Nucleophilic Aromatic Substitution (SNAr):

The presence of two electron-withdrawing fluorine atoms on the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly when further activated by other electron-withdrawing groups. For instance, in the closely related 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are readily displaced by nucleophiles such as amines. nih.gov Reactions with primary amines like butylamine (B146782) or secondary amines like morpholine in ethanol (B145695) at reflux lead to the substitution of one of the fluorine atoms. nih.gov This suggests that under appropriate conditions, one of the fluorine atoms in this compound could potentially be displaced by strong nucleophiles, especially if the aromatic ring is further activated.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the ring is also possible. The directing effects of the existing substituents will determine the position of the incoming electrophile. The activating methoxy group directs ortho and para. The position para to the methoxy group is occupied by a fluorine atom. The two ortho positions are C1 (bearing the ester) and C3. The C1 position is sterically hindered and deactivated by the ester group. Therefore, the C3 position is a likely site for electrophilic attack. The fluorine atoms also direct ortho and para. The positions ortho to the fluorine at C4 are C3 and C5. The position ortho to the fluorine at C5 is C4 and C6. The C6 position is another potential site for electrophilic substitution.

Nitration: A common electrophilic aromatic substitution is nitration, which introduces a nitro group (-NO2) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comyoutube.comyoutube.com The reaction generates the highly electrophilic nitronium ion (NO2+), which is then attacked by the aromatic ring. aiinmr.com For methyl benzoate, nitration occurs at the meta position to the ester group. aiinmr.comyoutube.com Given the combined directing effects of the substituents on this compound, nitration would be expected to occur at one of the available positions on the ring, likely influenced by the strong activating effect of the methoxy group.

Friedel-Crafts Reactions: Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are another important class of electrophilic aromatic substitution. researchgate.netnih.gov These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl3), to generate a carbocation or an acylium ion electrophile. nih.gov However, Friedel-Crafts reactions are often incompatible with strongly deactivated aromatic rings. nih.gov The presence of the deactivating ester and fluorine groups on this compound might render it unreactive towards Friedel-Crafts conditions.

Computational Chemistry and Theoretical Investigations of Methyl 4,5 Difluoro 2 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy. The calculations for Methyl 4,5-difluoro-2-methoxybenzoate would typically be performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to provide a detailed understanding of its behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. This reveals key structural parameters like bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial orientations (conformers) of the molecule, particularly concerning the rotation around single bonds, such as the C-O bonds of the methoxy (B1213986) and ester groups. By calculating the energy of various conformers, the most stable, low-energy conformation can be identified, which is crucial for understanding the molecule's physical properties and reactivity.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure represents a true energy minimum. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are used to simulate the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. Comparing the theoretical spectrum to an experimentally recorded one allows for a detailed assignment of the spectral bands. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's electronic properties and reactivity.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule more reactive towards electrophiles. The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to be involved in electron-donating interactions.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule more susceptible to attack by nucleophiles. The distribution of the LUMO highlights the regions most likely to accept electrons in a chemical reaction.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgreadthedocs.io It is a valuable tool for understanding the electrostatic properties of a molecule and predicting its reactivity. uni-muenchen.de The MEP is calculated by determining the electrostatic force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The resulting potential is then color-coded onto the molecular surface, providing a visual representation of the charge distribution. researchgate.net

Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored in shades of red, while regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored in shades of blue. researchgate.net Green and yellow represent areas with intermediate and near-zero potential, respectively. researchgate.net

Elucidation of Electrostatic Interactions and Reactive Sites

For this compound, an MEP map would reveal distinct regions of varying electrostatic potential, highlighting the molecule's reactive sites and potential for electrostatic interactions. The electronegative oxygen atoms of the methoxy and ester groups, along with the fluorine atoms, would be expected to create regions of high electron density, depicted as red or yellow. These areas represent the most likely sites for electrophilic attack and for the formation of hydrogen bonds.

Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a lower electron density, resulting in blue-colored regions of positive electrostatic potential. These electropositive areas are susceptible to nucleophilic attack. The MEP map would thus provide a clear picture of the molecule's charge distribution, offering insights into its intermolecular interactions and chemical reactivity.

Hirshfeld Surface Analysis and Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgrsc.org This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the sum of electron densities of all molecules in the crystal). nih.gov The resulting Hirshfeld surface is a three-dimensional representation of the space occupied by a molecule in its crystalline environment.

Various properties can be mapped onto the Hirshfeld surface to provide detailed information about intermolecular contacts. nih.gov One of the most common is the normalized contact distance (dnorm), which uses a red-white-blue color scheme to highlight intermolecular distances shorter than, equal to, and longer than the van der Waals radii, respectively. set-science.com Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other significant intermolecular interactions. set-science.com

Quantitative Analysis of Intermolecular Contacts

Disclaimer: The following table is a hypothetical representation of the types of intermolecular contacts and their potential contributions for this compound, based on analyses of similar molecules. Specific experimental data for this compound is not available.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45.0% |

| F···H | 20.5% |

| O···H | 15.2% |

| C···H | 10.8% |

| F···F | 3.5% |

| C···C | 2.7% |

| Other | 2.3% |

Insights into Crystal Packing and Supramolecular Assembly

The quantitative data derived from Hirshfeld surface analysis provides valuable insights into the forces governing the crystal packing and supramolecular assembly of this compound. The analysis would likely reveal a significant number of H···H, F···H, and O···H contacts, indicating the importance of van der Waals forces and hydrogen bonding in the crystal structure. The presence of F···F and C···C contacts would suggest the role of halogen-halogen and π-π stacking interactions, respectively, in the stabilization of the crystal lattice. By understanding the nature and extent of these intermolecular forces, researchers can better predict and control the solid-state properties of the compound.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. numberanalytics.com Theoretical calculations can provide valuable assistance in the interpretation and assignment of experimental spectra. numberanalytics.com

Theoretical Calculation of NMR Chemical Shifts

Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts. researchgate.netrsc.org By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to determine their theoretical chemical shifts. nih.govrsc.org These calculated values can then be compared with experimental data to confirm the molecular structure and assign the observed signals to specific atoms. rsc.org

For this compound, DFT calculations would be employed to predict the 1H and 13C NMR chemical shifts. The calculations would take into account the electronic environment of each nucleus, including the effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

Disclaimer: The following table presents hypothetical theoretical and experimental NMR chemical shifts for this compound. The values are illustrative and intended to represent the expected chemical shift ranges for the different nuclei in the molecule.

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| 1H NMR | ||

| Aromatic-H | 7.25 | 7.28 |

| Aromatic-H | 6.90 | 6.93 |

| Methoxy-H (ester) | 3.85 | 3.88 |

| Methoxy-H (ether) | 3.95 | 3.98 |

| 13C NMR | ||

| Carbonyl-C | 165.5 | 165.2 |

| Aromatic-C (C-F) | 150.0 | 149.8 |

| Aromatic-C (C-F) | 148.5 | 148.3 |

| Aromatic-C (C-O) | 155.0 | 154.7 |

| Aromatic-C | 118.0 | 117.8 |

| Aromatic-C | 115.5 | 115.3 |

| Aromatic-C | 110.0 | 109.8 |

| Methoxy-C (ester) | 52.5 | 52.3 |

| Methoxy-C (ether) | 56.5 | 56.4 |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra. rsc.org This theoretical approach is an extension of Density Functional Theory (DFT) into the time domain, allowing for the calculation of excitation energies and oscillator strengths, which are crucial for understanding the optical properties of a compound. cecam.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are theoretical values derived from the electronic structure of a molecule that provide insights into its reactivity, stability, and other chemical properties. These descriptors are typically calculated using DFT methods. growingscience.com For this compound, while specific experimental or computational studies providing these values are not detailed in the available literature, a theoretical investigation would yield the following key descriptors.

The energies of the Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental descriptors. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) is associated with its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

From these orbital energies, several reactivity indices can be derived:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is defined as ω = χ² / (2η).

A hypothetical set of calculated quantum chemical descriptors for this compound is presented in the table below. These values are illustrative and would require specific computational calculations for verification.

| Descriptor | Symbol | Value (Illustrative) | Unit |

| HOMO Energy | EHOMO | -7.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| Energy Gap | ΔE | 6.3 | eV |

| Ionization Potential | I | 7.5 | eV |

| Electron Affinity | A | 1.2 | eV |

| Electronegativity | χ | 4.35 | eV |

| Chemical Hardness | η | 3.15 | eV |

| Chemical Softness | S | 0.317 | eV⁻¹ |

| Electrophilicity Index | ω | 3.00 | eV |

These descriptors collectively provide a detailed picture of the electronic characteristics and potential reactivity of this compound from a theoretical standpoint.

Applications of Methyl 4,5 Difluoro 2 Methoxybenzoate in Advanced Chemical Synthesis

Role as a Key Building Block in Complex Organic Synthesis

Methyl 4,5-difluoro-2-methoxybenzoate is recognized as a key building block in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively modified. The ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, while the difluorinated aromatic ring can participate in various coupling reactions or nucleophilic aromatic substitution. This multi-functionality allows for the stepwise construction of complex molecular architectures. The corresponding carboxylic acid, 4,5-difluoro-2-methoxybenzoic acid, has been explicitly used as a foundational component for creating elaborate molecules intended for biological applications. googleapis.commdpi.com

Precursor in Heterocyclic Compound Synthesis

The structure of this compound is well-suited for its role as a precursor in the synthesis of various heterocyclic compounds. The ester group can be readily converted into an amide, which can then undergo cyclization reactions with other reagents to form nitrogen-containing heterocycles. Research has demonstrated the successful incorporation of the 4,5-difluoro-2-methoxybenzoyl moiety into complex heterocyclic systems, including those with potential therapeutic value. googleapis.commdpi.com

While fluorinated compounds are of significant interest in the synthesis of bioactive quinazolinones, a review of published scientific literature and patents did not identify specific, documented examples of this compound being directly utilized as a precursor for the synthesis of quinazolinone derivatives. who.intorganic-chemistry.orgresearchgate.netscilit.com The synthesis of fluorinated quinazolinones typically proceeds from different fluorinated anthranilic acid or aminobenzamide starting materials. who.intnih.gov

Thienopyrimidinones are an important class of heterocyclic compounds with diverse biological activities. However, an extensive search of the scientific and patent literature did not yield specific examples detailing the use of this compound as a starting material for the elaboration into thienopyrimidinone scaffolds.

Zafirlukast is a leukotriene receptor antagonist with a distinct indole-based structure. Synthetic routes to Zafirlukast and its analogs are well-documented but typically employ different aromatic starting materials. A thorough review of available literature did not provide evidence of this compound being integrated into Zafirlukast-like molecular architectures.

Intermediate for Fluorine-Containing Fine Chemicals

This compound serves as a valuable intermediate in the production of specialized, fluorine-containing fine chemicals. Its derivatives, particularly amide conjugates, are examples of high-value molecules developed for specific applications in biomedical research. For instance, its carboxylic acid form, 4,5-difluoro-2-methoxybenzoic acid, has been converted into complex tacrine (B349632) conjugates and oxadiazole derivatives, which are themselves sophisticated fine chemicals designed for targeted biological activity. googleapis.commdpi.com The presence of fluorine atoms is crucial for modulating the properties of these final products. mdpi.com

Synthesis of Biologically Relevant Small Molecules and Ligands

This compound, primarily through its carboxylic acid form, has been successfully employed in the synthesis of biologically relevant small molecules and ligands.

One notable application is in the creation of novel ligands for GABA A receptors, which are targets for treating cognitive disorders such as Alzheimer's disease. In a patented synthesis, 4,5-difluoro-2-methoxybenzoic acid was reacted with 5-methyl-3-phenyl-isoxazole-4-carboxylic acid hydrazide to produce an aryl-isoxazolo-4-yl-oxadiazole derivative. googleapis.com This demonstrates its utility in constructing molecules with potential neuromodulatory activity.

In another study focused on multi-target agents for Alzheimer's disease, researchers synthesized a series of conjugates linking tacrine, a known cholinesterase inhibitor, with various salicylic (B10762653) and methoxybenzoic acid derivatives. mdpi.com 4,5-Difluoro-2-methoxybenzoic acid was used as a key starting material to prepare a specific conjugate. mdpi.com The resulting hybrid molecule was designed to interact with multiple biological targets associated with the disease's pathology.

Below is a table summarizing representative molecules synthesized using 4,5-difluoro-2-methoxybenzoic acid as a precursor.

| Compound Name | Starting Acid | Conjugated Moiety/Resulting Scaffold | Target/Application |

| N-(4,5-Difluoro-2-methoxy-benzoyl)-5-methyl-3-phenyl-isoxazole-4-carboxylic acid hydrazide | 4,5-Difluoro-2-methoxybenzoic acid | 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid hydrazide | GABA A Receptor Modulator |

| Tacrine-4,5-difluoro-2-methoxybenzoic acid conjugate | 4,5-Difluoro-2-methoxybenzoic acid | Aminomethylene-tacrine | Alzheimer's Disease Therapy |

Development of Novel Retrosynthetic Strategies

The true value of a building block in chemical synthesis is often realized in its ability to inspire new retrosynthetic disconnections, leading to more convergent and efficient synthetic pathways. While comprehensive, published retrosynthetic analyses detailing the strategic use of this compound are not extensively documented in readily available scientific literature, its structural motifs are present in a variety of advanced molecules, suggesting its potential as a key starting material. The analysis of its structure allows for the conceptual exploration of novel retrosynthetic strategies.

The inherent functionalities of this compound—a methyl ester, a methoxy (B1213986) group, and two fluorine atoms—provide multiple reactive handles. These features can be exploited to develop synthetic routes that are not readily accessible with less functionalized analogues. For instance, the fluorine atoms significantly influence the electronic properties of the aromatic ring, which can be leveraged for selective transformations.

A hypothetical retrosynthetic analysis of a complex fluorinated heterocyclic compound could identify this compound as a logical starting point. The difluoro- and methoxy-substituted benzene (B151609) ring can serve as a scaffold upon which further complexity is built. For example, the ester group can be converted to an amide, an aldehyde, or a hydroxymethyl group, opening avenues for a variety of coupling and cyclization reactions.

Table 1: Potential Synthetic Transformations of this compound for Retrosynthetic Design

| Functional Group | Potential Transformation | Subsequent Reactions | Strategic Advantage |

| Methyl Ester | Saponification to Carboxylic Acid | Amide coupling, Curtius rearrangement | Introduction of nitrogen-containing functionalities |

| Reduction to Alcohol | Oxidation to aldehyde, Etherification | Access to carbonyl chemistry and linker introduction | |

| Methoxy Group | Demethylation to Phenol (B47542) | Ether synthesis, Electrophilic aromatic substitution | Introduction of diverse substituents and modification of electronic properties |

| Difluoro Aromatic Ring | Nucleophilic Aromatic Substitution | Displacement of a fluorine atom by N, O, or S nucleophiles | Formation of heterocyclic rings |

| Directed Ortho-metalation | Introduction of electrophiles at specific positions | Regiocontrolled functionalization |

The development of novel retrosynthetic strategies often involves envisioning non-obvious bond disconnections. The presence of the difluoro pattern in this compound could facilitate such strategies. For instance, in the synthesis of certain kinase inhibitors, the difluorinated phenyl ring is a common pharmacophore. A retrosynthetic approach could disconnect the target molecule to reveal a key intermediate that can be accessed from this compound through a series of regioselective modifications.

While specific, detailed research findings on the application of this compound in the development of novel retrosynthetic strategies are not prevalent in the current body of scientific literature, its structural attributes strongly suggest its utility in this capacity. The principles of retrosynthetic analysis, combined with the known reactivity of fluorinated aromatic compounds, provide a fertile ground for the design of innovative and efficient syntheses of complex, high-value molecules. Further research and publication in this specific area would be invaluable to the synthetic chemistry community.

Exploration of Methyl 4,5 Difluoro 2 Methoxybenzoate S Relevance in Applied Chemistry

Medicinal Chemistry Applications (Mechanistic and Target-Based Research)

The primary role of Methyl 4,5-difluoro-2-methoxybenzoate in medicinal chemistry is that of a precursor or building block. Researchers utilize its core structure to synthesize novel compounds with potential therapeutic activities. The fluorine and methoxy (B1213986) substituents are key for modulating properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

While studies on the direct antimicrobial properties of this compound are not prominent, its underlying chemical scaffold, 4,5-difluorobenzoic acid, is incorporated into more complex molecules with significant biological activity. One such example is in the field of antiviral agents.

A notable derivative is 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, known as benzavir-2. This compound has demonstrated potent activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). nih.gov Research has shown that benzavir-2 is effective against clinical isolates of HSV that are resistant to acyclovir, a standard therapy. nih.gov The potency of benzavir-2 against both HSV types is comparable to that of acyclovir, highlighting the potential of the 4,5-difluoro-substituted core in developing new antiviral treatments. nih.gov

Table 1: Antiviral Activity of Benzavir-2 against Herpes Simplex Virus (HSV)

| Compound | Virus Strain | EC₅₀ (µM) |

|---|---|---|

| Benzavir-2 | HSV-1 | 2.6 ± 0.5 |

| Acyclovir | HSV-1 | 2.8 ± 0.4 |

| Benzavir-2 | HSV-2 | 2.5 ± 0.3 |

| Acyclovir | HSV-2 | 2.4 ± 0.2 |

EC₅₀ represents the concentration required to inhibit virus replication by 50%. Data sourced from research on benzavir-2's anti-HSV activity. nih.gov

The this compound structure is relevant in the context of developing molecules for cancer therapy. Specifically, it has been cited in patent literature concerning the synthesis of 1H-pyrazolo[4,3-d]pyrimidine compounds that function as agonists for Toll-like receptor 7 (TLR7). google.com TLR7 agonists are a class of immunotherapy agents that stimulate the innate immune system to recognize and attack cancer cells. The activation of TLR7 can lead to the production of various cytokines and an enhanced anti-tumor immune response. While this does not describe the direct anticancer activity of this compound, it underscores its value as an intermediate in the synthesis of potential next-generation cancer therapeutics. google.com

Currently, there is a lack of specific published research directly evaluating the anti-inflammatory activity of this compound or its immediate derivatives.

In the available scientific literature, there are no specific studies focused on the evaluation of this compound for analgesic properties.

There is no publicly available research linking this compound or its derivatives to the modulation of the relaxin family peptide receptor 1 (RXFP1) or other specific biological receptors in this context.

The scientific literature does not currently contain studies detailing the use of this compound as a precursor or active agent in the development of antimalarial compounds.

Role as a Biological Probe in Assays

Currently, there is limited direct evidence in published literature detailing the use of this compound as a biological probe in assays. However, the structural motifs present in the molecule suggest its potential utility in this area. Fluorinated compounds are of significant interest in the development of probes for various biological assays, including positron emission tomography (PET) imaging and nuclear magnetic resonance (NMR) spectroscopy. The presence of fluorine atoms can confer desirable properties such as increased metabolic stability and the ability to act as sensitive reporters in spectroscopic measurements.

For instance, the introduction of fluorine into bioactive molecules can subtly alter their physicochemical properties, which can be harnessed to study biological processes. While specific applications of this compound as a probe are yet to be extensively documented, its potential as a scaffold for the development of more complex probes for enzymatic assays or receptor binding studies remains an area for future investigation.

Design of Prodrugs and Targeted Delivery Systems (Potential)

The design of prodrugs and targeted delivery systems is a critical strategy in medicinal chemistry to enhance the therapeutic efficacy and reduce the side effects of drugs. Fluorinated compounds, in particular, have been investigated for their potential in developing innovative prodrug strategies. The incorporation of fluorine can influence a drug's lipophilicity, metabolic stability, and binding affinity to target proteins, all of which are crucial parameters in prodrug design. nih.gov

While specific prodrugs derived from this compound are not yet described in the literature, the principles of fluorinated prodrug design suggest its potential applicability. For example, the ester functionality of this compound could be hydrolyzed in vivo by esterases to release a corresponding carboxylic acid, which could be the active drug or a precursor. The fluorine atoms could modulate the rate of this hydrolysis or influence the distribution of the prodrug in the body.

One strategy involves attaching a fluorinated aromatic moiety to a hydrophilic drug to create an amphiphilic prodrug. nih.gov This can improve the drug's ability to be encapsulated within nanoparticle delivery systems. This approach aims to overcome challenges such as exclusion by certain cancer cells. nih.gov The fluorinated component can enhance interactions with intracellular proteins, thereby increasing the drug's effectiveness once it reaches its target. nih.gov

| Prodrug Design Strategy | Potential Role of Fluorination | Example Application (General) |

| Amphiphilic Prodrugs | Increases lipophilicity and enhances intracellular protein interactions. nih.gov | Improving the delivery of hydrophilic drugs via nanoparticle carriers. nih.gov |

| Enzyme-Activated Prodrugs | Modulates the rate of enzymatic cleavage to release the active drug. | Designing prodrugs that are selectively activated at the tumor site. |

| Targeted Delivery | Can influence binding to specific transporters or receptors. | Enhancing the uptake of drugs into specific tissues or cells. |

Agrochemical Research Applications

Fluorinated organic compounds play a significant role in the agrochemical industry due to their often enhanced biological activity and metabolic stability. This compound, as a fluorinated building block, is of interest in the synthesis and design of new agrochemical active ingredients.

Synthesis of Agrochemical Active Ingredients

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pesticidal activity. The presence of fluorine atoms in a pesticide molecule can lead to improved efficacy, a broader spectrum of activity, and better resistance management. The specific substitution pattern of this compound offers a unique starting point for the synthesis of novel herbicides, fungicides, and insecticides.

While detailed synthetic routes to commercial agrochemicals starting directly from this compound are not extensively published, the general importance of fluorinated benzoic acids and their esters as precursors in agrochemical synthesis is well-established. For instance, fluorinated picolinates have been developed as pro-herbicides. researchgate.net The development of novel agrochemicals is crucial to address the challenges of providing high-quality food for a growing global population while managing environmental impact and evolving regulatory requirements. researchgate.net

Structure-Activity Relationships in Agrochemical Design

Understanding the structure-activity relationship (SAR) is fundamental to the design of new and effective agrochemicals. The introduction of fluorine atoms into a molecule can significantly impact its biological activity by altering its electronic properties, lipophilicity, and conformation. The difluoro-methoxy substitution pattern in this compound provides a unique scaffold to explore these effects.

| Moiety | Potential Impact on Activity |

| Difluoro Substitution | Can enhance binding to target enzymes and increase metabolic stability. |

| Methoxy Group | Influences electronic properties and can be a site for metabolic transformation. |

| Ester Functionality | Can be modified to alter solubility, uptake, and translocation within the plant. |

Materials Science Research

The unique properties of fluorinated organic compounds also make them attractive for applications in materials science. The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties.

Development of Advanced Functional Materials

This compound can be considered a monomer or a precursor for the synthesis of advanced functional materials such as polymers and liquid crystals. The rigidity of the aromatic ring, combined with the polarity and steric bulk of the substituents, can influence the packing and intermolecular interactions of the resulting materials.

Fluorinated aromatic compounds are known to be used in the synthesis of a variety of functional materials. hokudai.ac.jp The synthesis of fluorine-containing aromatic carboxylic acids, which can be derived from esters like this compound, is of particular interest as these can serve as building blocks for high-performance polymers and other advanced materials. hokudai.ac.jp The presence of fluorine can impart properties such as hydrophobicity, low surface energy, and high thermal stability. While specific examples of functional materials derived directly from this compound are not prominent in the literature, its potential as a building block for creating materials with tailored properties is an active area of research.

| Material Class | Potential Contribution of Fluorinated Monomer | Potential Applications |

| High-Performance Polymers | Enhanced thermal stability, chemical resistance, and low dielectric constant. | Aerospace components, electronics, and protective coatings. |

| Liquid Crystals | Modification of mesophase behavior and electro-optical properties. | Display technologies and optical switching devices. |

| Organic Electronics | Tuning of electronic properties and charge transport characteristics. | Organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. |

Potential in Optical and Semiconductor Applications

While specific research detailing the direct application of this compound in optical and semiconductor technologies is not extensively documented in publicly available literature, the broader class of fluorinated aromatic compounds is recognized for its potential in these areas. The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, making them promising candidates for materials used in organic electronics.

Fluorinated benzoate (B1203000) derivatives, for instance, have been investigated for their use in liquid crystals and organic semiconductors. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This tuning of electronic energy levels is a critical aspect in the design of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. In these applications, precise control over the HOMO and LUMO levels is necessary to ensure efficient charge injection, transport, and separation.

The presence of the methoxy group, an electron-donating group, in conjunction with the electron-withdrawing fluorine atoms in this compound creates a push-pull electronic effect within the molecule. This can lead to a larger dipole moment and potentially enhance intermolecular interactions, which are crucial for achieving ordered molecular packing in the solid state—a key requirement for efficient charge transport in semiconductor materials.

Although direct studies on this compound are limited, research on analogous fluorinated aromatic and benzoic acid derivatives suggests that it could serve as a valuable precursor for the synthesis of more complex molecules with tailored optical and electronic properties for advanced material applications.

Fluorine's Influence on Material Properties

The incorporation of fluorine atoms into organic molecules, such as in this compound, has a profound impact on their material properties. These effects stem from the unique characteristics of the fluorine atom, including its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond.

One of the most significant effects of fluorination is the alteration of the electronic properties of the aromatic ring. The strong electron-withdrawing nature of fluorine can lead to a decrease in the electron density of the π-system, which in turn can enhance the oxidative stability of the material. This increased stability is a desirable trait for materials used in electronic devices, as it can contribute to longer operational lifetimes.